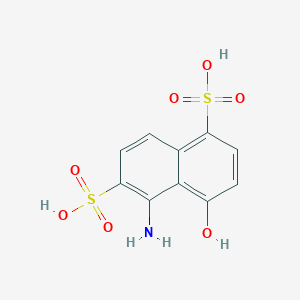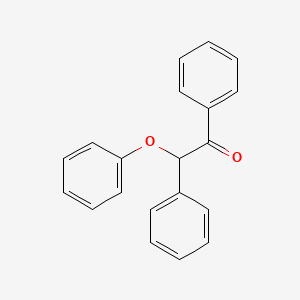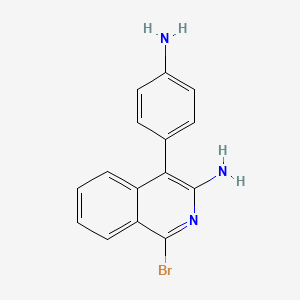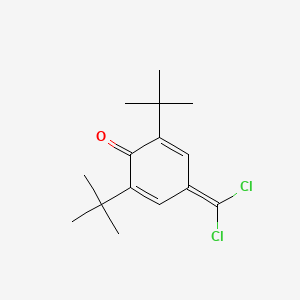
2,6-Ditert-butyl-4-(dichloromethylidene)cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes two tert-butyl groups and a dichloromethylidene moiety attached to a cyclohexa-2,5-dien-1-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-ditert-butylphenol with dichlorocarbene. This reaction is carried out under basic conditions, often using potassium hydroxide (KOH) in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (≥100°C) to facilitate the formation of the dichloromethylidene group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dichloromethylidene group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloromethylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biochemical processes.
Industry: Used in the production of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one involves its reactivity with various nucleophiles and electrophiles. The dichloromethylidene group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. Molecular targets and pathways involved include interactions with enzymes and other proteins, which can lead to the formation of covalent bonds and subsequent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones: These compounds share the dichloromethylidene group and exhibit similar reactivity in nucleophilic substitution reactions.
Dichloromethane: While structurally simpler, dichloromethane also contains chlorine atoms and is used as a solvent in various chemical reactions.
Uniqueness
4-(Dichloromethylidene)-2,6-ditert-butyl-cyclohexa-2,5-dien-1-one is unique due to its combination of steric hindrance from the tert-butyl groups and the reactivity of the dichloromethylidene group. This makes it particularly useful in selective reactions where steric effects play a crucial role.
Propiedades
Número CAS |
34959-61-0 |
|---|---|
Fórmula molecular |
C15H20Cl2O |
Peso molecular |
287.2 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(dichloromethylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C15H20Cl2O/c1-14(2,3)10-7-9(13(16)17)8-11(12(10)18)15(4,5)6/h7-8H,1-6H3 |
Clave InChI |
QGSIDBJAWKEMDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(Cl)Cl)C=C(C1=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13992885.png)

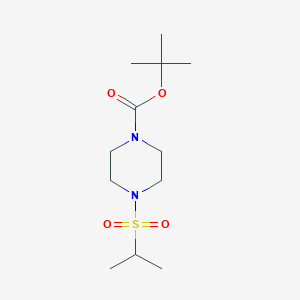
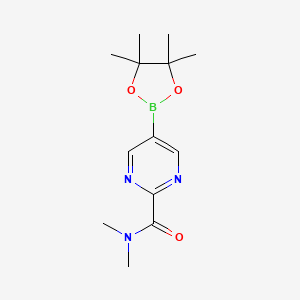



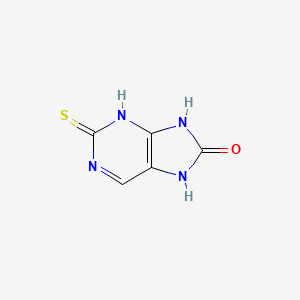
![Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy-](/img/structure/B13992916.png)
![Bicyclo[4.2.0]oct-2-yl phenylcarbamate](/img/structure/B13992926.png)
